

Fmoc-Lys-OAll.HCl: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-Lys-OAll.HCl

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
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of N α -(9-Fluorenylmethoxycarbonyl)-L-lysine allyl ester hydrochloride (**Fmoc-Lys-OAll.HCl**). This versatile amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the generation of complex peptides and peptidomimetics in drug discovery and development.

Core Chemical Properties and Structure

Fmoc-Lys-OAll.HCl is a protected form of the amino acid lysine, featuring an Fmoc group on its alpha-amino group and an allyl ester at the carboxy terminus. The hydrochloride salt form enhances its stability and handling properties.

Chemical Structure

The structure of **Fmoc-Lys-OAll.HCl** incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, the lysine backbone, and a C-terminal allyl ester.

 Chemical Structure of Fmoc-Lys-OAll.HCl

Caption: 2D Chemical Structure of **Fmoc-Lys-OAll.HCl**

Physicochemical and Spectroscopic Data

Quantitative data for **Fmoc-Lys-OAll.HCl** and the closely related Fmoc-L-Lys(Alloc)-OH are summarized below for easy comparison.

Property	Value	Reference
IUPAC Name	(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride	
Synonyms	Fmoc-L-Lys-OAll·HCl, N-alpha-Fmoc-L-lysine allyl ester hydrochloride	[1][2]
CAS Number	815619-80-8	[1][2]
Molecular Formula	C ₂₄ H ₂₈ N ₂ O ₄ ·HCl	[1][3]
Molecular Weight	444.96 g/mol	[1][3]
Appearance	White crystalline powder	[1]
Purity	≥ 99% (HPLC)	[1]
Storage Temperature	2-8 °C, under inert atmosphere	[1]
Solubility	Soluble in DMSO	[4]
Melting Point	85-95°C (for Fmoc-L-Lys(Alloc)-OH)	[5]
Optical Rotation	-12.0° ± 1.5° (c=1, DMF) (for Fmoc-L-Lys(Alloc)-OH)	[5]

Experimental Protocols

Detailed methodologies for the synthesis, application, and deprotection of **Fmoc-Lys-OAll.HCl** are crucial for its effective use in research.

Synthesis of Fmoc-Lys-OAll.HCl

While a specific detailed synthesis protocol for **Fmoc-Lys-OAll.HCl** is not readily available in the provided search results, a general method can be inferred from standard organic chemistry

practices for the esterification of N-protected amino acids.

General Procedure:

- **Esterification:** N α -Fmoc-L-lysine is reacted with allyl alcohol in the presence of a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU) and a base (e.g., diisopropylethylamine (DIEA)) in an appropriate organic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
- **Work-up and Purification:** The reaction mixture is worked up to remove by-products. The crude product is then purified using column chromatography.
- **Salt Formation:** The purified Fmoc-Lys-OAll free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent to precipitate the hydrochloride salt.
- **Isolation:** The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Use in Fmoc-Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys-OAll.HCl is employed as a building block in standard Fmoc-SPPS protocols.

Standard Coupling Cycle:

- **Resin Preparation:** The solid support (e.g., Rink amide resin) is swelled in DMF.
- **Fmoc Deprotection:** The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.
- **Washing:** The resin is thoroughly washed with DMF to remove piperidine and the deprotection by-products.
- **Coupling:**
 - In a separate vessel, **Fmoc-Lys-OAll.HCl** (or another Fmoc-amino acid) is pre-activated with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and an additive like HOBt (1-hydroxybenzotriazole) in the presence of a base like DIEA in DMF.

- The activated amino acid solution is then added to the deprotected resin.
- The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) at room temperature.
- Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.
- Repeat: The cycle of deprotection, washing, and coupling is repeated with the subsequent amino acids in the desired sequence.

Cleavage of the C-Terminal Allyl Ester

A key feature of using an allyl ester is its orthogonal deprotection under mild conditions, which leaves other protecting groups like Boc and Trt intact.[\[6\]](#)

Palladium-Catalyzed Deallylation Protocol:

- Reagent Preparation: A solution of the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$), is prepared in a suitable solvent. A scavenger, such as phenylsilane (PhSiH_3), morpholine, or N-methylaniline, is also included in the reaction mixture.[\[6\]](#)[\[7\]](#) A common solvent system is dichloromethane (DCM) or a mixture of chloroform, acetic acid, and N-methylmorpholine.[\[8\]](#)
- Deprotection Reaction: The peptide-bound resin is treated with the palladium catalyst solution. The reaction is typically carried out at room temperature for 1-3 hours.[\[9\]](#) Microwave-assisted deprotection at 38°C for two 5-minute intervals has been shown to be highly efficient.[\[6\]](#)
- Washing: After the reaction, the resin is washed thoroughly with DCM and DMF to remove the palladium catalyst and scavenger by-products.[\[9\]](#) A wash with a solution of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF can aid in removing trace metal ions.[\[8\]](#)
- Further Reactions: The deprotected C-terminal carboxyl group is then available for subsequent reactions, such as cyclization or fragment condensation.

Logical and Experimental Workflows

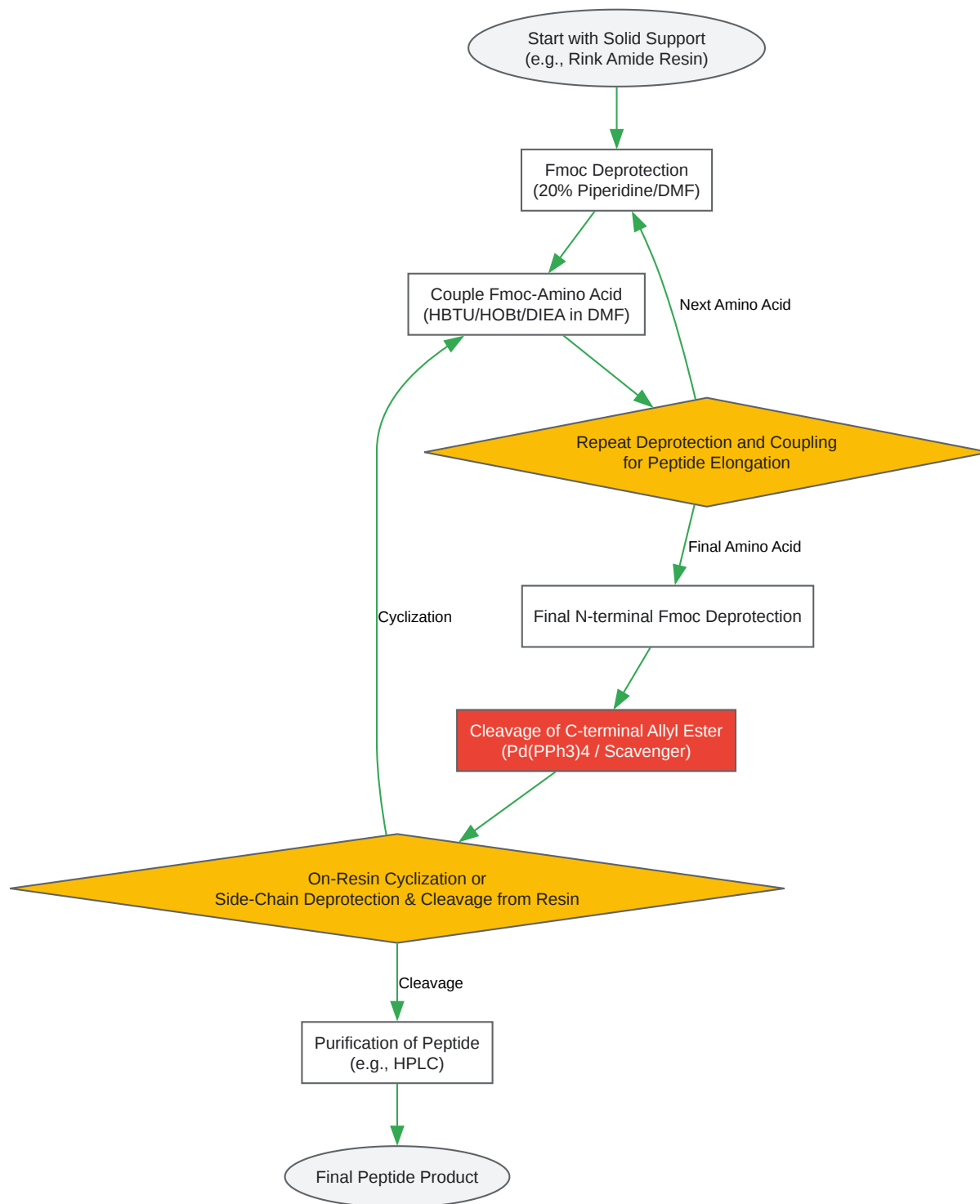
The following diagrams illustrate the chemical structure and the experimental workflow for the application of **Fmoc-Lys-OAll.HCl** in peptide synthesis.

Fmoc-Lys-OAll.HCl Structure



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Caption: Chemical structure of **Fmoc-Lys-OAll.HCl**.



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Caption: Experimental workflow for SPPS using **Fmoc-Lys-OAll.HCl**.

This guide provides essential technical information for the effective utilization of **Fmoc-Lys-OAll.HCl** in peptide synthesis. For specific applications, optimization of the described protocols may be necessary. Always refer to the Certificate of Analysis for lot-specific data.

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